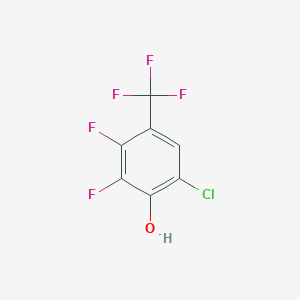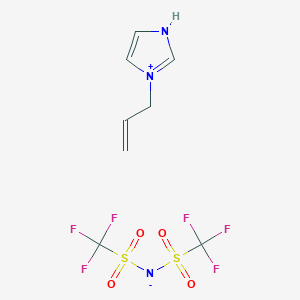
2,2,2-trifluoroacetic acid;zinc;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Zinc trifluoroacetate hydrate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent and catalyst in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
Target of Action
As a catalyst, ZnTAC24 facilitates and accelerates these reactions without being consumed in the process .
Mode of Action
ZnTAC24 operates by catalyzing a variety of condensation reactions . It interacts with its targets (the reactants in these reactions) by lowering the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of this interaction depends on the specific reaction being catalyzed.
Biochemical Pathways
ZnTAC24 is known to catalyze several types of reactions, including the transesterification of various methyl esters under mild conditions, the acylation of alcohols in the presence of amines, and cycloizomerization . These reactions are part of various biochemical pathways, and the acceleration of these reactions by ZnTAC24 can have downstream effects on these pathways.
Result of Action
The result of ZnTAC24’s action is the accelerated completion of the reactions it catalyzes. This can lead to faster synthesis of desired products in these reactions . At the molecular level, this involves the transformation of reactants into products. At the cellular level, the effects would depend on the specific biochemical pathways involved.
Action Environment
The efficacy and stability of ZnTAC24 can be influenced by various environmental factors. For instance, it’s known to operate under mild conditions , suggesting that extreme temperatures or pressures could potentially impact its effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc trifluoroacetate hydrate is typically prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid (CF3COOH) . The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate form. The general reaction can be represented as:
ZnO+2CF3COOH→Zn(CF3COO)2+H2O
Industrial Production Methods
In industrial settings, the production of zinc trifluoroacetate hydrate involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving additional purification steps such as recrystallization to remove impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc trifluoroacetate hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the trifluoroacetate group is replaced by other functional groups.
Coordination Reactions: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Catalytic Reactions: It is used as a catalyst in organic synthesis, particularly in reactions involving fluorinated compounds.
Common Reagents and Conditions
Common reagents used in reactions with zinc trifluoroacetate hydrate include:
Nucleophiles: Such as amines and alcohols, which can replace the trifluoroacetate group.
Transition Metals: For forming coordination complexes.
Major Products Formed
The major products formed from reactions involving zinc trifluoroacetate hydrate depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield trifluoroacetamides, while coordination reactions with transition metals can produce various metal complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Zn(CH3COO)2
Zinc trifluoromethanesulfonate: Zn(CF3SO3)2
Zinc trifluoromethanesulfinate: Zn(CF3SO2)2
Uniqueness
Zinc trifluoroacetate hydrate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions involving fluorinated compounds, where other zinc salts may not be as effective .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroacetic acid;zinc;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7C2HF3O2.H2O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);1H2;;;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVYBZWXUADSFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn].[Zn].[Zn].[Zn] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F21O15Zn4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1077.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (3aS,8bR)-2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate](/img/structure/B6313377.png)

![CHLORO(PENTAMETHYLCYCLOPENTADIENYL)[(2-PYRIDINYL-KN)PHENYL-KC]IRIDUM(III)](/img/structure/B6313392.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[(4S,5S)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane](/img/structure/B6313398.png)
![Diacetato{(S)-(+)-5,5'-bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-4,4'-bi-1,3-benzodioxole}ruthenium(II)](/img/structure/B6313434.png)
![(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B6313448.png)
![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)



